molecular formula C29H35Cl2N7O5 B12379932 Infigratinib-Boc

Infigratinib-Boc

Cat. No.: B12379932
M. Wt: 632.5 g/mol
InChI Key: BOVHQINAYHONJL-UHFFFAOYSA-N
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Description

Infigratinib-Boc, also known as BGJ398, is a selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer, and other FGFR-driven conditions. This compound works by inhibiting the FGFR pathway, which is often aberrated in various cancers, thereby suppressing tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Infigratinib-Boc involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality .

Chemical Reactions Analysis

Types of Reactions: Infigratinib-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Infigratinib-Boc has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study FGFR inhibition and its effects on cellular pathways.

    Biology: Employed in research to understand the role of FGFRs in cell proliferation, differentiation, and angiogenesis.

    Medicine: Investigated for its potential in treating various cancers, including cholangiocarcinoma, urothelial carcinoma, and other FGFR-driven tumors.

    Industry: Utilized in the development of targeted cancer therapies and precision oncology

Mechanism of Action

Infigratinib-Boc exerts its effects by selectively binding to and inhibiting FGFR1, FGFR2, and FGFR3. This inhibition blocks the FGFR signaling pathway, which is crucial for cell proliferation and survival in many cancers. By targeting these receptors, this compound effectively reduces tumor growth and progression .

Comparison with Similar Compounds

Uniqueness: Infigratinib-Boc is unique due to its high selectivity for FGFR1, FGFR2, and FGFR3, making it particularly effective in cancers driven by these receptors. Its ability to inhibit multiple FGFR subtypes with high affinity sets it apart from other inhibitors .

Properties

Molecular Formula

C29H35Cl2N7O5

Molecular Weight

632.5 g/mol

IUPAC Name

tert-butyl 4-[4-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C29H35Cl2N7O5/c1-29(2,3)43-28(40)38-13-11-37(12-14-38)19-9-7-18(8-10-19)34-22-16-23(33-17-32-22)36(4)27(39)35-26-24(30)20(41-5)15-21(42-6)25(26)31/h7-10,15-17H,11-14H2,1-6H3,(H,35,39)(H,32,33,34)

InChI Key

BOVHQINAYHONJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Origin of Product

United States

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